N-(3-methoxyphenyl)-2-[2-oxo-3-(3-phenyl-1,2,4-oxadiazol-5-yl)pyridin-1(2H)-yl]acetamide
Description
This compound features a pyridinone core substituted with a 1,2,4-oxadiazole ring at position 3 and an acetamide group linked to a 3-methoxyphenyl moiety. The 1,2,4-oxadiazole ring is a key pharmacophore known for enhancing metabolic stability and binding affinity in medicinal chemistry, while the pyridinone scaffold contributes to hydrogen-bonding interactions with biological targets . The 3-methoxyphenyl group may influence solubility and membrane permeability due to its electron-donating properties.
Properties
IUPAC Name |
N-(3-methoxyphenyl)-2-[2-oxo-3-(3-phenyl-1,2,4-oxadiazol-5-yl)pyridin-1-yl]acetamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H18N4O4/c1-29-17-10-5-9-16(13-17)23-19(27)14-26-12-6-11-18(22(26)28)21-24-20(25-30-21)15-7-3-2-4-8-15/h2-13H,14H2,1H3,(H,23,27) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
TWKRWQKAAHYYRS-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=CC(=C1)NC(=O)CN2C=CC=C(C2=O)C3=NC(=NO3)C4=CC=CC=C4 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H18N4O4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
402.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
N-(3-Methoxyphenyl)-2-[2-oxo-3-(3-phenyl-1,2,4-oxadiazol-5-yl)pyridin-1(2H)-yl]acetamide is a compound of interest in medicinal chemistry due to its potential biological activities. This article explores its pharmacological properties, focusing on anticancer effects, cytotoxicity, and other biological activities based on recent research findings.
Chemical Structure and Properties
The compound has a molecular weight of 402.4 g/mol and is characterized by the presence of a methoxyphenyl group, an oxadiazole moiety, and a pyridine structure. Its chemical formula is C_{22}H_{20}N_4O_3.
Biological Activity Overview
Recent studies have highlighted various biological activities associated with this compound, particularly its anticancer properties. The following sections provide detailed insights into specific activities and findings from relevant research.
Anticancer Activity
- Cytotoxicity Studies : The compound has been evaluated for its cytotoxic effects against various cancer cell lines. For instance, it demonstrated significant cytotoxicity against human breast adenocarcinoma (MCF-7) and acute monocytic leukemia (U-937) cell lines. The IC50 values for these cell lines were reported at sub-micromolar concentrations, indicating potent activity .
- Mechanism of Action : Flow cytometry analyses revealed that the compound induces apoptosis in cancer cells through the activation of caspase pathways. Specifically, it was found to increase caspase-3/7 activity in MCF-7 cells, leading to cell cycle arrest at the G1 phase .
- Comparative Studies : In comparative studies against standard chemotherapeutic agents like doxorubicin, this compound exhibited comparable or superior activity in certain cancer types, suggesting its potential as an effective anticancer agent .
Other Biological Activities
Table of Biological Activities
| Activity | Cell Line/Model | IC50 Value (µM) | Mechanism |
|---|---|---|---|
| Cytotoxicity | MCF-7 | 0.48 | Apoptosis induction via caspase activation |
| Cytotoxicity | U-937 | 0.19 | Cell cycle arrest at G1 phase |
| Antioxidant | Not specified | N/A | Reduces oxidative stress |
| Anti-inflammatory | Not specified | N/A | Potential reduction of inflammation markers |
Case Studies
Research has focused on the synthesis and evaluation of various derivatives of oxadiazole compounds similar to this compound. These studies indicate that modifications to the oxadiazole ring can significantly enhance biological activity, particularly in anticancer applications .
In one notable study, derivatives were synthesized and tested against multiple cancer cell lines, revealing that certain substitutions led to improved potency and selectivity against tumor cells while sparing normal cells .
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Oxadiazole-Isopropylamide Derivatives
Compounds 11r , 11s , and 11t () share structural motifs with the target molecule, including the 1,2,4-oxadiazole ring and acetamide backbone. Key differences include:
- Substituent Variations: 11r: Bromonaphthyloxy group. 11s: 4-Fluorophenoxy group. 11t: Benzoic acid substituent.
- Physicochemical Properties :
| Compound | Melting Point (°C) | HPLC Purity | Isomer Ratio (NMR) |
|---|---|---|---|
| 11r | 97.7–98.4 | 98.1% | 3:1 |
| 11s | 87.9–89.9 | 99.5% | 3:1 |
| 11t | 211.3–213.8 | 100% | 3:1 |
The target compound’s 3-methoxyphenyl group may confer higher thermal stability compared to 11s but lower than 11t , which has a polar benzoic acid group enhancing crystallinity .
Chlorophenyl-Substituted Analogues
Compounds 11g , 11h , and 11i () feature chlorophenyl or methylphenyl substituents on the oxadiazole ring:
- 11g and 11h exhibit 4-chlorophenoxy groups, while 11i has a p-tolyloxy group.
- In contrast, the target compound’s methoxy group may reduce toxicity risks associated with halogenated analogues .
N-(3-Chloro-4-Methoxyphenyl) Derivative ()
This analogue replaces the 3-methoxyphenyl group with a 3-chloro-4-methoxyphenyl moiety. Key differences include:
- Molecular Weight : 552.93 g/mol (vs. ~430 g/mol for the target compound).
- Impact of Chlorine : The electron-withdrawing chlorine may reduce electron density on the phenyl ring, altering π-π stacking interactions.
AMC3: A Pyridinone-Based FPR Modulator ()
AMC3 (N-(4-bromophenyl)-2-[3-cyano-5-(3-methoxyphenyl)-6-methyl-2-oxopyridin-1(2H)-yl]acetamide) shares the pyridinone-acetamide core but includes a cyano group and bromophenyl substituent. The cyano group likely enhances binding to FPRs (formyl peptide receptors), while the target compound’s oxadiazole ring may prioritize protease inhibition or kinase modulation .
Structural-Activity Relationship (SAR) Analysis
- Oxadiazole vs. Pyrazolo-Pyrimidinone: The target compound’s oxadiazole-pyridinone hybrid () contrasts with pyrazolo[3,4-d]pyrimidinone derivatives (e.g., ZINC2713062), where the latter’s fused heterocycle may favor kinase inhibition .
- Methoxy vs. Halogen Substituents : Methoxy groups generally improve solubility over halogens (e.g., 11g/h ) but may reduce binding affinity in hydrophobic environments.
- Isomer Ratios : All compared compounds exhibit 3:1 or 4:1 isomer ratios in NMR, suggesting stereochemical challenges during synthesis .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
